![molecular formula C18H18FN5O2S B2988777 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 899754-65-5](/img/structure/B2988777.png)
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2S with a molecular weight of approximately 316.38 g/mol. The structure incorporates a triazole ring, which is pivotal for its biological activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with triazole moieties exhibit potent antibacterial effects, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- The compound's structure suggests potential interactions with bacterial enzymes, disrupting their function and leading to cell death.
- Antifungal Activity :
-
Anticancer Properties :
- Research indicates that triazole derivatives can induce apoptosis in cancer cells. The presence of the methoxybenzyl group may enhance its interaction with cellular targets involved in cancer proliferation .
- In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects :
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The triazole ring can bind to enzymes critical for pathogen survival or cancer cell proliferation, inhibiting their activity.
- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing the inhibitory effects on essential biological pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of related triazole compounds:
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-15-7-5-12(6-8-15)9-16-22-23-18(24(16)20)27-11-17(25)21-14-4-2-3-13(19)10-14/h2-8,10H,9,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVYWJYLYXYAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.